6-Bromopyrimidine-4-carbonitrile
Overview
Description
6-Bromopyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5H2BrN3 . It is used for research purposes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines, including this compound, containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.99 g/mol . The predicted boiling point is 275.5±20.0 °C and the predicted density is 1.86±0.1 g/cm3 .Scientific Research Applications
Synthesis of Novel Derivatives
A facile surfactant-mediated methodology has been developed for synthesizing novel derivatives of 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile. This process involves a one-pot, three-component reaction, highlighting a green chemistry approach by avoiding additional organic solvents and oxidants (Aryan, Nojavan, & Sadeghi, 2015).
Antimicrobial Activity
Research has explored the synthesis of 4-pyrrolidin-3-cyanopyridine derivatives from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, evaluating their antimicrobial activity against a variety of bacterial strains. These derivatives have shown promising results with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential as antimicrobial agents (Bogdanowicz et al., 2013).
Anticancer Activity
A study on the synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile via a one-pot, three-component reaction has revealed potent anticancer activities against human colon and lung cancer cell lines. This demonstrates the potential of these compounds in cancer therapy (Radwan, Alminderej, & Awad, 2020).
Green Chemistry Approaches
Microwave-assisted synthesis of novel Schiff base congeners of pyrimidine nuclei using water as solvent represents a green approach to chemistry. This method reduces the use of organic solvents, showcasing an eco-friendly pathway to synthesize compounds with various pharmacological activities, including antimicrobial and anticancer properties (Karati, Mahadik, & Kumar, 2022).
Antioxidant Activity
The antioxidant activities of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have been explored. These compounds, characterized by various spectroscopic methods, exhibit significant antioxidant properties, further expanding the therapeutic applications of pyrimidine derivatives (Salem et al., 2015).
Mechanism of Action
Safety and Hazards
The safety data sheet for 6-Bromopyrimidine-4-carbonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers The paper “Regioselective synthesis of new pyrimidine derivatives using organolithium reagents” discusses the synthesis of pyrimidine derivatives, including this compound .
Properties
IUPAC Name |
6-bromopyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNQUGUXLJMAIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209460-03-6 | |
Record name | 6-bromopyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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